molecular formula C19H27N5O2 B2748747 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097890-93-0

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2748747
M. Wt: 357.458
InChI Key: YURRKORMYJZOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

There’s a patent1 that might be related to the synthesis of similar compounds, but it doesn’t specifically mention the compound you’re interested in.


Scientific Research Applications

Chemical Synthesis and Structural Analysis

Potential Therapeutic Applications

  • Aurora Kinase Inhibition : Compounds within this class have been investigated for their ability to inhibit Aurora kinases, which may be useful in treating cancer. The research highlights the compound's potential as part of a therapeutic strategy against various cancers (ロバート ヘンリー,ジェームズ, 2006).

Material Science and Heterocyclic Chemistry

  • Heterocyclic Compounds : The compound is related to research on nitrogen-containing heterocyclic compounds, which are fundamental structural components in pharmaceuticals and agrochemicals. This area of study explores the synthesis, properties, and applications of such compounds, emphasizing their biological activity and potential in various industries (Higasio & Shoji, 2001).

Safety And Hazards

There’s a ChEBI entry3 for aminopyrimidine, which is a class of pyrimidines substituted by at least one amino group. This might be relevant to the safety and hazards of similar compounds, but it doesn’t specifically mention the compound you’re interested in.


properties

IUPAC Name

2-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-19-6-5-18(23-10-3-9-20-23)21-24(19)14-16-7-11-22(12-8-16)15-17-4-1-2-13-26-17/h3,5-6,9-10,16-17H,1-2,4,7-8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURRKORMYJZOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

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